Cas no 4841-33-2 (Diethylsulfamide)

Diethylsulfamide 化学的及び物理的性質
名前と識別子
-
- Diethylsulfamide
- (diethylsulfamoyl)amine
- 4841-33-2
- N,N-Diethyl-sulfamide
- N,N-Diethylsulfuric diamide
- EN300-62522
- SY066110
- AKOS008092246
- AT20312
- CS-0119667
- MFCD11171676
- Z300108382
- FS-4988
- SCHEMBL43035
- n,n-diethylsulfamide
- DTXSID50563594
- EAA84133
- 696-523-2
-
- MDL: MFCD11171676
- インチ: InChI=1S/C4H12N2O2S/c1-3-6(4-2)9(5,7)8/h3-4H2,1-2H3,(H2,5,7,8)
- InChIKey: YDQUCWMQMWNPLR-UHFFFAOYSA-N
- SMILES: CCN(CC)S(=O)(=O)N
計算された属性
- 精确分子量: 152.06194880g/mol
- 同位素质量: 152.06194880g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 9
- 回転可能化学結合数: 3
- 複雑さ: 154
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: -0.4
- トポロジー分子極性表面積: 71.8Ų
じっけんとくせい
- 密度みつど: 1.2±0.1 g/cm3
- Boiling Point: 247.0±23.0 °C at 760 mmHg
- フラッシュポイント: 103.2±22.6 °C
- じょうきあつ: 0.0±0.5 mmHg at 25°C
Diethylsulfamide Security Information
- Signal Word:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- 储存条件:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Diethylsulfamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB303315-5 g |
N,N-Diethyl-sulfamide; . |
4841-33-2 | 5g |
€350.60 | 2022-08-31 | ||
Enamine | EN300-62522-0.5g |
(diethylsulfamoyl)amine |
4841-33-2 | 95% | 0.5g |
$52.0 | 2023-05-03 | |
Enamine | EN300-62522-10.0g |
(diethylsulfamoyl)amine |
4841-33-2 | 95% | 10g |
$571.0 | 2023-05-03 | |
eNovation Chemicals LLC | Y1235495-25g |
(diethylsulfamoyl)amine |
4841-33-2 | 98% | 25g |
$1360 | 2024-06-06 | |
Enamine | EN300-62522-0.1g |
(diethylsulfamoyl)amine |
4841-33-2 | 95% | 0.1g |
$23.0 | 2023-05-03 | |
eNovation Chemicals LLC | Y1235495-1g |
(diethylsulfamoyl)amine |
4841-33-2 | 98% | 1g |
$245 | 2024-06-06 | |
abcr | AB303315-1g |
N,N-Diethyl-sulfamide; . |
4841-33-2 | 1g |
€103.00 | 2023-09-08 | ||
A2B Chem LLC | AV57404-1g |
Diethylsulfamide |
4841-33-2 | 98% | 1g |
$95.00 | 2024-04-19 | |
A2B Chem LLC | AV57404-5g |
Diethylsulfamide |
4841-33-2 | 98% | 5g |
$270.00 | 2024-04-19 | |
Ambeed | A779489-1g |
Diethylsulfamide |
4841-33-2 | 95% | 1g |
$77.0 | 2025-03-04 |
Diethylsulfamide 関連文献
-
Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
-
Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
-
Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
-
Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146
-
Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
-
Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
-
Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
-
Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
-
Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914
Diethylsulfamideに関する追加情報
Recent Advances in Diethylsulfamide (CAS 4841-33-2) Research: A Comprehensive Review
Diethylsulfamide (CAS 4841-33-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique pharmacological properties and potential therapeutic applications. This compound, characterized by its sulfonamide functional group, has been the subject of numerous studies aimed at elucidating its mechanism of action, optimizing its synthesis, and exploring its efficacy in various disease models. The following sections provide a detailed overview of the latest research findings related to Diethylsulfamide, highlighting its potential as a promising candidate for drug development.
Recent studies have focused on the synthesis and structural optimization of Diethylsulfamide to enhance its bioavailability and therapeutic efficacy. A 2023 study published in the Journal of Medicinal Chemistry reported a novel synthetic route for Diethylsulfamide that significantly improved yield and purity, addressing previous challenges in large-scale production. The study also explored the compound's stability under various physiological conditions, providing valuable insights for future formulation development.
In addition to its synthetic advancements, Diethylsulfamide has demonstrated promising pharmacological activities in preclinical studies. Research published in Bioorganic & Medicinal Chemistry Letters highlighted its potent inhibitory effects on specific enzymatic targets involved in inflammatory pathways. These findings suggest potential applications in treating chronic inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Further mechanistic studies are underway to elucidate the precise molecular interactions responsible for these effects.
Another area of interest is the potential use of Diethylsulfamide in oncology. A recent study in Cancer Research investigated its role as an adjuvant therapy in combination with conventional chemotherapeutic agents. The results indicated that Diethylsulfamide could enhance the efficacy of certain chemotherapies by modulating drug resistance mechanisms, thereby improving patient outcomes. These findings open new avenues for combinatorial treatment strategies in cancer therapy.
Despite these promising developments, challenges remain in the clinical translation of Diethylsulfamide. Pharmacokinetic studies have revealed variability in its absorption and metabolism across different patient populations, necessitating further optimization. Additionally, ongoing toxicology studies are critical to ensuring its safety profile before advancing to human trials. Collaborative efforts between academia and industry are essential to address these challenges and accelerate the development of Diethylsulfamide-based therapeutics.
In conclusion, Diethylsulfamide (CAS 4841-33-2) represents a compound of significant interest in chemical biology and pharmaceutical research. Its diverse pharmacological properties, coupled with recent advancements in synthesis and mechanistic understanding, position it as a promising candidate for further investigation. Continued research efforts will be crucial in unlocking its full therapeutic potential and addressing the remaining challenges in its development.
4841-33-2 (Diethylsulfamide) Related Products
- 1217060-70-2(N-[(2,4-dimethoxyphenyl)methyl]-3-(3-methylbenzamido)-1H-indole-2-carboxamide)
- 1125633-27-3(Methyl 3-(2-cyanoethyl)benzoate)
- 2228578-55-8(5-(2-bromo-1-hydroxyethyl)-2-methylphenol)
- 2229190-16-1(2-chloro-3-methyl-5-(oxiran-2-yl)methylpyridine)
- 1040636-87-0(2,5-dimethoxy-N-[1-(oxolane-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]benzene-1-sulfonamide)
- 1161847-32-0(ethyl 3-amino-6-chloropyridazine-4-carboxylate)
- 1332295-35-8(Nav1.7-IN-2)
- 886761-86-0(5-bromo-3-fluoro-2-methyl-aniline)
- 19755-32-9(1-Propanamine, 3-(diphenylphosphinyl)-)
- 2228337-10-6(1-1-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)cyclopropylethan-1-one)
